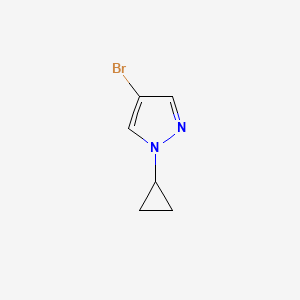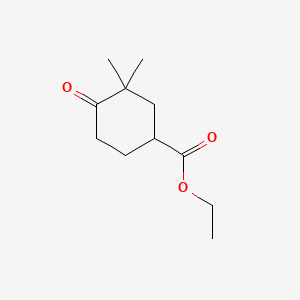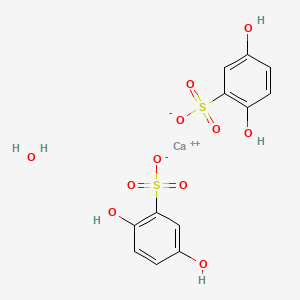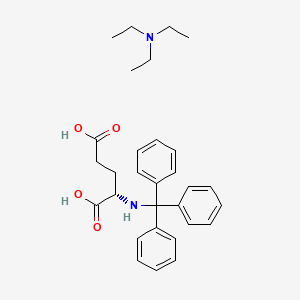
(R)-Nornicotine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Nornicotine-d4 is a deuterated form of ®-nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various scientific studies, particularly in the field of pharmacokinetics and metabolic research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Nornicotine-d4 typically involves the deuteration of ®-nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of ®-Nornicotine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The purity and yield of the final product are critical factors, and advanced purification techniques such as chromatography are employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: ®-Nornicotine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nornicotine N-oxide.
Reduction: Formation of reduced nornicotine derivatives.
Substitution: Formation of halogenated nornicotine derivatives.
Scientific Research Applications
®-Nornicotine-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolic pathways of nicotine and its derivatives.
Biology: Helps in understanding the biological effects of nicotine and its metabolism in living organisms.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation aids and in the study of tobacco-related products.
Mechanism of Action
The mechanism of action of ®-Nornicotine-d4 involves its interaction with nicotinic acetylcholine receptors in the brain. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. ®-Nornicotine-d4 binds to these receptors, mimicking the action of acetylcholine and leading to the release of neurotransmitters such as dopamine. This interaction is key to understanding the addictive properties of nicotine and its effects on the central nervous system.
Comparison with Similar Compounds
- ®-Nornicotine
- (S)-Nornicotine
- Nicotine
- Anabasine
Comparison: ®-Nornicotine-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. Compared to ®-Nornicotine, the deuterated form provides more precise data in pharmacokinetic studies due to the stability of deuterium-labeled compounds. This uniqueness allows researchers to track the metabolic fate of nicotine with higher accuracy.
Properties
CAS No. |
1259761-67-5 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
152.233 |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m1/s1/i1D,3D,5D,7D |
InChI Key |
MYKUKUCHPMASKF-AIGLVOJCSA-N |
SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Synonyms |
3-(2R)-2-pyrrolidinylpyridine-d4; (+)-1’-demethylnicotine-d4; (R)-3-(2-pyrrolidinyl)pyridine; (+)-1’-Demethylnicotine; (+)-2-(3’-Pyridyl)pyrrolidine; (+)-Nornicotine; (R)-(+)-Nornicotine; (R)-(+)-Nornicotine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


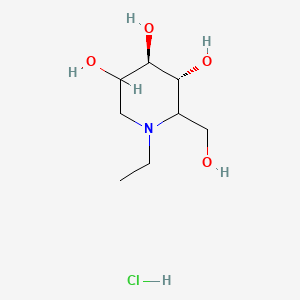
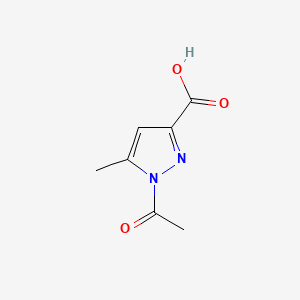
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)
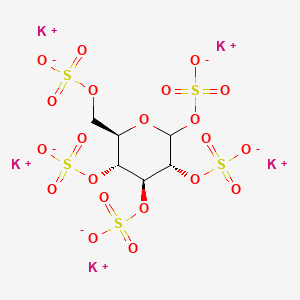
![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)
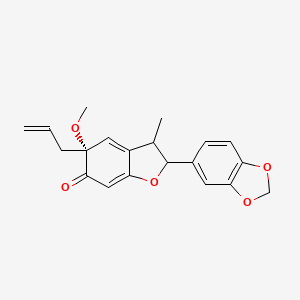
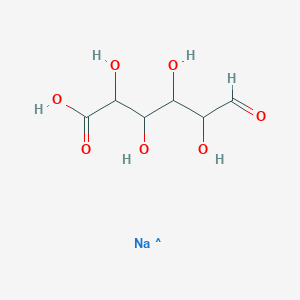
![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)
